2-Fluoroethyl 4-bromobenzenesulfonate
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. numberanalytics.com Fluorine's unique atomic properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—confer profound changes upon the physical, chemical, and biological characteristics of the parent compound. numberanalytics.comacs.org
The substitution of hydrogen with fluorine, an element of similar size, can dramatically alter a molecule's properties without significantly increasing its steric bulk. numberanalytics.comacs.org Key impacts of fluorination include:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of a drug. numberanalytics.comresearchgate.net
Increased Lipophilicity: The introduction of fluorine can increase a molecule's ability to permeate biological membranes, which is a critical factor for drug absorption and distribution. numberanalytics.com
Modulation of Acidity/Basicity: Fluorine's powerful electron-withdrawing effect can alter the pKa of nearby functional groups, influencing how a molecule interacts with its biological target. numberanalytics.com
Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially leading to stronger and more selective binding to target proteins or enzymes. numberanalytics.com
These benefits have led to a proliferation of fluorinated compounds in the pharmaceutical industry. It is estimated that approximately 20-30% of all commercially available pharmaceuticals contain at least one fluorine atom. numberanalytics.comacs.org This underscores the strategic importance of developing reagents and methods to efficiently introduce fluorine into complex molecular structures.
| Property of Fluorine | Consequence in Organic Molecules | Therapeutic Advantage |
|---|---|---|
| High Electronegativity (3.98 on Pauling scale) | Induces bond polarization; alters electronic environment | Modulates pKa, enhances binding affinity to targets numberanalytics.comnumberanalytics.com |
| Small Atomic Radius (similar to hydrogen) | Acts as a hydrogen isostere with minimal steric impact | Allows for substitution without altering molecular shape significantly numberanalytics.com |
| Strong Carbon-Fluorine (C-F) Bond | Resists enzymatic cleavage and metabolic breakdown | Increases drug half-life and metabolic stability numberanalytics.comacs.org |
| Lipophilicity Enhancement | Increases solubility in lipids | Improves absorption and permeability across cell membranes numberanalytics.com |
Overview of Sulfonate Esters as Strategic Leaving Groups in Organic Transformations
In organic synthesis, nucleophilic substitution and elimination reactions are fundamental processes for constructing molecular frameworks. The efficiency of these reactions often hinges on the presence of a good "leaving group"—an atom or group of atoms that detaches from the substrate with a pair of electrons. wikipedia.org While some groups, like halide ions (Cl⁻, Br⁻, I⁻), are inherently good leaving groups, others, such as the hydroxyl group (-OH) in alcohols, are poor leaving groups because they would depart as the strongly basic hydroxide (B78521) ion (OH⁻). periodicchemistry.com
Sulfonate esters are a class of organic compounds that serve as excellent leaving groups and are frequently used to convert poor leaving groups, like alcohols, into highly reactive substrates. periodicchemistry.compearson.com They are derivatives of sulfonic acids and include commonly used variants such as:
p-Toluenesulfonate (Tosylate, TsO⁻)
Methanesulfonate (B1217627) (Mesylate, MsO⁻)
Trifluoromethanesulfonate (Triflate, TfO⁻)
The effectiveness of sulfonate esters as leaving groups stems from the stability of the resulting sulfonate anion. When the sulfonate group departs, the negative charge is delocalized across the three oxygen atoms through resonance, making the anion a very weak base and therefore stable on its own. periodicchemistry.com This stability makes the departure highly favorable, facilitating reactions like nucleophilic substitution (Sₙ2). wikipedia.org The 4-bromobenzenesulfonate (B403753) (brosylate) group, found in 2-Fluoroethyl 4-bromobenzenesulfonate, belongs to this highly effective class of leaving groups.
| Leaving Group Name | Abbreviation | Parent Sulfonic Acid | Relative Reactivity |
|---|---|---|---|
| Methanesulfonate | Mesylate (MsO⁻) | Methanesulfonic acid | Good |
| p-Toluenesulfonate | Tosylate (TsO⁻) | p-Toluenesulfonic acid | Excellent |
| 4-Bromobenzenesulfonate | Brosylate (BsO⁻) | 4-Bromobenzenesulfonic acid | Excellent |
| Trifluoromethanesulfonate | Triflate (TfO⁻) | Trifluoromethanesulfonic acid | Superb (highly activating) |
Contextualizing this compound within the Domain of Radiolabeling and Molecular Imaging Agent Design
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used extensively in clinical diagnostics and biomedical research. nih.gov PET imaging relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical properties, including a manageable half-life of 109.8 minutes. nih.govmdpi.com
A significant challenge in developing PET agents is the efficient and rapid incorporation of ¹⁸F into a target molecule. One common strategy is fluoroethylation, where a 2-[¹⁸F]fluoroethyl group is attached to a precursor molecule, often at a nitrogen, oxygen, or sulfur atom. rsc.org Reagents that can deliver this group are therefore of high value.
This is the specific context where this compound, particularly its radiolabeled form [¹⁸F]this compound (also known as [¹⁸F]2-fluoroethyl brosylate), becomes critically important. It serves as a potent fluoroethylating agent. While the tosylate analogue, [¹⁸F]2-fluoroethyl tosylate, has been more widely used for this purpose, the brosylate version stands as a valuable alternative. rsc.orgnih.gov
In a notable application, [¹⁸F]2-fluoroethyl brosylate was synthesized and used as the labeling agent to prepare [¹⁸F]FEOHOMADAM, a PET radioligand designed for imaging specific targets in the brain. nih.gov The synthesis involved first preparing the no-carrier-added [¹⁸F]2-fluoroethyl brosylate, which was then reacted with a phenolic precursor to yield the final radiotracer. nih.gov This demonstrates the compound's direct utility in creating sophisticated molecular imaging probes for PET.
| Parameter | Reported Value/Outcome | Reference |
|---|---|---|
| Labeling Agent | [¹⁸F]2-Fluoroethyl-4-bromobenzenesulfonate ([¹⁸F]F(CH₂)₂OBs) | nih.gov |
| Radiochemical Yield (RCY) of Labeling Agent | 35% (average) | nih.gov |
| Final Product Synthesized | [¹⁸F]FEOHOMADAM | nih.gov |
| RCY of Final Product | 21% (after HPLC purification) | nih.gov |
| Significance | Demonstrates utility as an alternative radiolabeling agent for O-fluoroethylation of phenolic precursors. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroethyl 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO3S/c9-7-1-3-8(4-2-7)14(11,12)13-6-5-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGRXPRJSRUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCCF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoroethyl 4 Bromobenzenesulfonate and Its Isotopologues
Direct Synthetic Routes to Non-Radiolabeled 2-Fluoroethyl 4-bromobenzenesulfonate (B403753)
The primary route for synthesizing non-radiolabeled 2-Fluoroethyl 4-bromobenzenesulfonate involves the formation of a sulfonate ester bond.
Esterification Reactions and Precursor Selection
The most common method for synthesizing sulfonate esters like this compound is through the esterification of a sulfonyl chloride with an alcohol. This nucleophilic substitution reaction is a well-established and efficient process.
Precursor Selection:
Sulfonylating Agent: 4-Bromobenzenesulfonyl chloride is the key precursor, providing the 4-bromobenzenesulfonate (brosylate) group. It is a reactive compound that readily undergoes reaction with nucleophiles like alcohols.
Alcohol: 2-Fluoroethanol (B46154) serves as the source of the 2-fluoroethyl group.
The reaction involves the attack of the hydroxyl group of 2-fluoroethanol on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This process results in the formation of the desired ester and hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a base is typically added to neutralize the HCl.
Optimization of Reaction Conditions for Enhanced Efficiency
To maximize the yield and purity of this compound, optimization of several reaction parameters is crucial. The principles of optimizing similar reactions, such as the synthesis of 2-fluoroethyl 4-methylbenzenesulfonate (B104242) (tosylate), are directly applicable.
Key parameters for optimization include:
Base: The choice of base is critical for neutralizing the generated HCl without causing unwanted side reactions. Common bases include pyridine (B92270) or tertiary amines like N-methylmorpholine.
Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) are preferred to prevent hydrolysis of the reactive sulfonyl chloride.
Temperature: The reaction is often performed at reduced temperatures (e.g., 0 °C) initially to control the exothermic reaction, followed by warming to room temperature to ensure completion.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time, ensuring the complete consumption of starting materials.
Systematic studies focusing on variables like reactant ratios, temperature, and reaction time can significantly improve the efficiency of the synthesis. rug.nl
Radiosynthesis of [18F]this compound
The synthesis of the radiolabeled isotopologue, [18F]this compound ([¹⁸F]FEBs), is of paramount importance for its use as an [¹⁸F]fluoroethylating agent in PET tracer development. nih.gov
Nucleophilic [18F]Fluorination: Principles and Practice
The introduction of the positron-emitting fluorine-18 (B77423) (¹⁸F) isotope is most commonly achieved through a nucleophilic substitution (Sₙ2) reaction. nih.gov This process involves reacting a precursor molecule containing a good leaving group with a reactive form of [¹⁸F]fluoride. The short 109.8-minute half-life of ¹⁸F necessitates rapid and highly efficient chemical reactions. google.com
[¹⁸F]Fluoride is typically produced in a cyclotron as an aqueous solution, where it is heavily solvated by water molecules, rendering it poorly nucleophilic. To enhance its reactivity for Sₙ2 reactions, it must be converted into a "naked" or unsolvated state in an anhydrous, aprotic solvent. nih.gov
The Kryptofix-Potassium Carbonate system is a widely adopted method for this activation:
Trapping: The aqueous [¹⁸F]fluoride solution is first passed through an anion exchange cartridge to trap the [¹⁸F]F⁻ ions. google.com
Elution: The trapped [¹⁸F]fluoride is then eluted from the cartridge using a solution containing potassium carbonate (K₂CO₃) and a phase-transfer catalyst, Kryptofix 2.2.2 (K222). nih.gov
Complexation: Kryptofix 2.2.2 is a cryptand, a cage-like molecule that strongly chelates the potassium ion (K⁺). google.com This sequestration of the K⁺ counterion prevents tight ion-pairing with the [¹⁸F]F⁻ anion. google.com
Azeotropic Drying: The resulting [K⊂2.2.2]⁺[¹⁸F]F⁻ complex is soluble in aprotic solvents like acetonitrile. The mixture is then subjected to azeotropic distillation to remove residual water, yielding a highly reactive, anhydrous source of nucleophilic [¹⁸F]fluoride. nih.gov
This process provides a highly nucleophilic "naked" [¹⁸F]fluoride, ready for reaction with an appropriate precursor.
The choice of precursor is critical for a successful radiosynthesis. For the production of [¹⁸F]this compound, a precursor is required that has a suitable leaving group attached to an ethyl backbone.
A specifically designed precursor for this purpose is 1,2-Ethanediol (B42446) bis-(4-bromobenzenesulfonate) . This symmetrical molecule contains two excellent leaving groups (brosylates). The synthesis of this precursor involves reacting 1,2-ethanediol (ethylene glycol) with two equivalents of 4-bromobenzenesulfonyl chloride under basic conditions, in a manner analogous to the direct synthesis described in section 2.1.1.
In the radiosynthesis step, the activated [K⊂2.2.2]⁺[¹⁸F]F⁻ complex reacts with 1,2-Ethanediol bis-(4-bromobenzenesulfonate). The [¹⁸F]fluoride anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene (B1197577) bridge and displacing a 4-bromobenzenesulfonate leaving group. This Sₙ2 reaction yields the desired [¹⁸F]this compound.
Research has demonstrated that this method can produce no-carrier-added [¹⁸F]this compound with an average radiochemical yield (RCY) of 35%, which can then be purified by HPLC for subsequent use in labeling other molecules. nih.gov
Table 1: Summary of Synthetic Methodologies
View Data
| Compound | Synthetic Method | Key Precursors | Key Reagents/Conditions | Typical Yield | Reference |
| This compound (Non-Radiolabeled) | Esterification | 4-Bromobenzenesulfonyl chloride, 2-Fluoroethanol | Base (e.g., pyridine), Anhydrous solvent (e.g., DCM) | High (Optimization dependent) | |
| [18F]this compound (Radiolabeled) | Nucleophilic [18F]Fluorination | 1,2-Ethanediol bis-(4-bromobenzenesulfonate) | [K⊂2.2.2]⁺[¹⁸F]F⁻, Anhydrous acetonitrile | 35% (Radiochemical Yield) | nih.gov |
Automated Synthesis Platforms and Their Role in [¹⁸F]Radiolabeling
The synthesis of [¹⁸F]this compound, a critical reagent in positron emission tomography (PET), is increasingly performed using automated synthesis platforms to ensure reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) standards. rsc.orgresearchgate.net These platforms are essential for the clinical translation of ¹⁸F-based radiopharmaceuticals. rsc.orgnih.gov Commercially available systems such as the GE TRACERlab series and the Trasis AllInOne (AIO) are widely adopted in both GMP-compliant production facilities and research institutions. rsc.orgresearchgate.netresearchgate.net
Automated platforms offer significant advantages over manual synthesis. They provide robust radiation protection for chemists by isolating high-activity [¹⁸F]fluoride (often exceeding 100 GBq) within a shielded hot cell. rsc.org Automation ensures batch-to-batch reproducibility, a cornerstone of GMP, which is verified through process validation to guarantee the radiopharmaceutical meets its quality specifications. rsc.org
These systems, often cassette-based, mimic manual chemical processes using components like replaceable syringes, plastic manifolds, syringe drives, and tap turners. researchgate.netresearchgate.net The disposable nature of cassettes makes the synthesis more amenable to GMP requirements. researchgate.net The control software for these platforms varies; for instance, the GE TRACERlab FX-FN system typically follows a time-based list of operations with limited feedback, whereas the Trasis AIO process incorporates both timed steps and feedback mechanisms that confirm the completion of actions like achieving correct syringe positions or temperatures. researchgate.net
Studies comparing different platforms have shown variations in performance. For example, in the context of [¹⁸F]AlF radiolabeling, the Trasis AIO platform demonstrated improved [¹⁸F]fluoride incorporation and generally produced radioconjugates with higher radiochemical yield (RCY) and effective specific activities compared to the GE TRACERlab FX-FN system. researchgate.net A fully automated two-step batch production of [¹⁸F]FPy-peptides using the ELIXYS FLEX/CHEM® radiosynthesizer yielded decay-corrected yields of 13–26% with high molar activity and a radiochemical purity greater than 99% in approximately 97 minutes. nih.govrsc.org Such automated procedures are crucial for producing multidose batches of clinical-grade radiotracers efficiently. nih.gov
| Platform | Control System | Key Feature | Reported Performance Metric |
|---|---|---|---|
| GE TRACERlab FX-FN | Time-list based with limited feedback | Fixed reactor system | Lower RCY and specific activity in a comparative [¹⁸F]AlF study researchgate.net |
| Trasis AllInOne (AIO) | Timed steps with system feedback | Disposable cassette-based | Improved [¹⁸F]fluoride incorporation and higher RCY in a comparative [¹⁸F]AlF study researchgate.net |
| ELIXYS FLEX/CHEM® | Automated two-step batch production | Peptide radiolabeling | 13–26% decay-corrected yields for [¹⁸F]FPy-peptides with >99% purity nih.gov |
| IBA Synthera® | Fully automated synthesis | Two-step synthesis of [¹⁸F]MFBG | 31% decay-corrected yield for [¹⁸F]MFBG in 56 minutes nih.gov |
Analytical Techniques for Radiochemical Yield and Purity Assessment
The assessment of radiochemical yield (RCY) and radiochemical purity (RCP) is a critical step in the synthesis of [¹⁸F]this compound and its subsequent use in labeling PET tracers. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose. nih.govnih.govuni-mainz.de
Radio-HPLC systems are equipped with both a radioactivity detector and a UV absorbance detector. nih.gov This dual-detector setup allows for the simultaneous identification of the radioactive product and non-radioactive precursors or byproducts. For instance, in the analysis of crude reaction mixtures from the synthesis of [¹⁸F]fluoroethyl tosylate, an analog of the brosylate, radio-HPLC is used to calculate the percentage of the desired product versus radioactive impurities like [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol. nih.gov The identity of these species can be confirmed by co-injecting non-radioactive standards. nih.gov
The process typically involves injecting an aliquot of the crude reaction mixture into an analytical column, such as a C18 reverse-phase column. nih.govuni-mainz.de A mobile phase, often a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA), is used to separate the components. nih.gov The retention times of the separated compounds are then compared to known standards to confirm their identity. researchgate.net Radiochemical purity is determined by integrating the peak area of the desired radiolabeled product and expressing it as a percentage of the total integrated radioactivity in the chromatogram. nih.gov Products for clinical use typically require a radiochemical purity of over 95-99%. nih.govnih.govuni-mainz.denih.gov
In addition to HPLC, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) can be used to identify volatile radioactive side-products. nih.govrug.nl In this technique, radioactive fractions collected from HPLC are analyzed to identify the mass-to-charge ratio (m/z) of the volatile compounds, confirming their molecular identity. nih.govrug.nl For the final formulated product, Gas Chromatography (GC) is also used to quantify residual solvents like acetonitrile and ethanol (B145695) to ensure they are below acceptable limits for human administration. nih.gov
| Technique | Purpose | Typical Setup | Information Obtained |
|---|---|---|---|
| Radio-HPLC | Quantify radiochemical yield and purity | Reverse-phase C18 column, UV and radioactivity detectors | Percentage of desired radiotracer and radioactive impurities, confirmation of identity via retention time nih.govuni-mainz.de |
| HS-GC-MS | Identify volatile radioactive byproducts | Analysis of collected radioactive HPLC fractions | Molecular identity of volatile impurities (e.g., [¹⁸F]vinyl fluoride) via m/z ratio nih.govrug.nl |
| Gas Chromatography (GC) | Quantify residual solvents in final product | Analysis of the final formulated dose | Concentration of solvents like ethanol and acetonitrile to ensure safety nih.gov |
Comparative Efficacy of [¹⁸F]this compound with Alternative Fluoroethylating Agents
[¹⁸F]this compound ([¹⁸F]FEtOBs) is one of several electrophilic agents used for the [¹⁸F]fluoroethylation of precursor molecules containing nucleophilic functional groups such as phenols, amines, and thiols. Its utility and efficacy are often compared with other common fluoroethylating agents, most notably [¹⁸F]2-Fluoroethyl tosylate ([¹⁸F]FEtOTs), as well as other [¹⁸F]fluoroalkylating agents like [¹⁸F]fluoromethyl iodide and 1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE). nih.govuni-mainz.dersc.org
[¹⁸F]FEtOBs has been successfully employed as an alternative to the more widely used [¹⁸F]FEtOTs. nih.govrsc.org In one study, purified no-carrier-added [¹⁸F]FEtOBs was synthesized with an average radiochemical yield of 35%. nih.gov This reagent was then used to O-fluoroethylate a phenolic precursor to produce the final radiotracer in a 21% radiochemical yield. nih.gov The choice between a brosylate and a tosylate leaving group can influence reactivity, although both are effective. The bromobenzenesulfonate group is a very good leaving group, comparable to the p-toluenesulfonate (tosylate) group.
Compared to smaller, more volatile [¹⁸F]fluoroalkylating agents like [¹⁸F]fluoromethyl iodide or bromide, [¹⁸F]fluoroethyl sulfonates (both brosylate and tosylate) offer significant practical advantages. They exhibit lower volatility, which simplifies handling, purification, and integration into automated synthesis modules. nih.govnih.gov More volatile agents like [¹⁸F]BFE often require a distillation step for purification, which can be challenging to automate reliably. uni-mainz.de
The reactivity of these agents can also be compared. While [¹⁸F]FEtOTs is highly reactive towards various nucleophiles, its reactivity can be further enhanced. rsc.org Studies have shown that the addition of alkali iodides, such as lithium iodide (LiI), can significantly increase the radiochemical yields of fluoroethylation reactions with both [¹⁸F]FEtOTs and [¹⁸F]BFE in a Finkelstein-type reaction. uni-mainz.de For example, the labeling of a model compound with [¹⁸F]FEtOTs increased from 39% to 87% with the addition of LiI. uni-mainz.de Similarly, using [¹⁸F]BFE, the yield increased from 49% to 85% with LiI. uni-mainz.de This suggests that the in-situ generation of the more reactive [¹⁸F]2-fluoroethyl iodide may be occurring. This principle would likely apply to [¹⁸F]FEtOBs as well, given the similarity of the sulfonate leaving groups.
Ultimately, the selection of a fluoroethylating agent depends on the specific substrate, desired reaction conditions, and the constraints of the synthesis platform. [¹⁸F]FEtOBs serves as a highly effective and valuable alternative to [¹⁸F]FEtOTs, offering similar advantages of good reactivity and lower volatility compared to haloalkane-based agents.
| Fluoroethylating Agent | Common Abbreviation | Key Characteristics | Reported Yields / Notes |
|---|---|---|---|
| [¹⁸F]this compound | [¹⁸F]FEtOBs | Good leaving group, low volatility | Synthesized in 35% RCY; used to label a precursor in 21% RCY nih.gov |
| [¹⁸F]2-Fluoroethyl Tosylate | [¹⁸F]FEtOTs | Widely used, high reactivity, low volatility compared to halides nih.govrsc.org | Labeling yields can be enhanced from ~40% to >85% with LiI addition uni-mainz.de |
| 1-bromo-2-[¹⁸F]fluoroethane | [¹⁸F]BFE | More volatile, synthesis often requires distillation uni-mainz.de | Labeling yields can be enhanced from ~50% to 85% with LiI addition uni-mainz.de |
| [¹⁸F]Fluoromethyl Iodide | [¹⁸F]FCH₂I | Highly volatile, used for [¹⁸F]fluoromethylation | Different class of agent for adding a -CH₂[¹⁸F] group |
Mechanistic Insights into the Reactivity of 2 Fluoroethyl 4 Bromobenzenesulfonate
Role as an Electrophilic Component in Nucleophilic Substitution Reactions
2-Fluoroethyl 4-bromobenzenesulfonate (B403753) serves as an excellent substrate for nucleophilic substitution reactions, where it acts as the electrophile. In this role, the carbon atom adjacent to the sulfonate ester oxygen is electron-deficient and thus susceptible to attack by a nucleophile—an electron-rich species. The reaction results in the displacement of the brosylate group and the formation of a new bond between the nucleophile and the fluoroethyl moiety.
The general mechanism for a bimolecular nucleophilic substitution (SN2) reaction involving 2-Fluoroethyl 4-bromobenzenesulfonate can be depicted as a single, concerted step. pitt.edumasterorganicchemistry.com This means the bond-forming process between the incoming nucleophile and the electrophilic carbon occurs simultaneously with the bond-breaking process of the carbon-oxygen bond of the leaving group. pitt.edumasterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the electrophile (this compound) and the attacking nucleophile. pitt.edu
The SN2 reaction of this compound proceeds through a well-defined pathway characterized by a "backside attack." The nucleophile approaches the electrophilic carbon from the side opposite to the brosylate leaving group. masterorganicchemistry.com This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-O bond.
This backside attack leads to a transition state where the central carbon atom is transiently pentacoordinate, adopting a trigonal bipyramidal geometry. pitt.edu In this state, the nucleophile and the leaving group are positioned at the axial positions, 180° apart. As the reaction progresses through this transition state, the bond to the nucleophile strengthens while the bond to the brosylate group weakens. The result is an inversion of stereochemistry at the electrophilic carbon, a hallmark of the SN2 mechanism known as Walden inversion.
The efficiency of this pathway is critically dependent on the stability of the departing species. The 4-bromobenzenesulfonate anion is an exceptionally stable entity, making it an excellent leaving group. Its stability arises from the ability to delocalize the negative charge across the sulfonate group's three oxygen atoms and the aromatic ring through resonance. libretexts.org This high degree of charge delocalization means that the brosylate anion is a very weak base, and it is a fundamental principle in organic chemistry that weaker bases make better leaving groups. libretexts.org
The choice of the sulfonate ester can significantly influence the rate of a nucleophilic substitution reaction. The leaving group ability is directly related to the stability of the sulfonate anion that is formed. This stability is, in turn, affected by the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups enhance the stability of the resulting anion by dispersing the negative charge, thereby increasing the leaving group's ability.
A comparison of common sulfonate leaving groups demonstrates the superior reactivity of the brosylate group in many contexts. The relative rates of reaction for several sulfonate esters highlight these differences. For instance, in a study comparing the solvolysis rates, the bromobenzenesulfonate (brosylate) group was found to be a more effective leaving group than both the commonly used methanesulfonate (B1217627) (mesylate) and p-toluenesulfonate (tosylate) groups. pitt.edu The electron-withdrawing nature of the bromine atom on the brosylate group enhances its ability to stabilize the negative charge compared to the electron-donating methyl group on the tosylate.
| Leaving Group | Common Abbreviation | Structure of Anion | Relative Rate (krel) pitt.edu |
| Methanesulfonate | Mesylate (OMs) | CH₃SO₃⁻ | 1.00 |
| p-Toluenesulfonate | Tosylate (OTs) | p-CH₃C₆H₄SO₃⁻ | 0.70 |
| p-Bromobenzenesulfonate | Brosylate (OBs) | p-BrC₆H₄SO₃⁻ | 2.62 |
This interactive table allows for sorting by column. The data presented is a relative comparison and actual rates can vary with substrate, nucleophile, and solvent conditions.
As the data indicates, the brosylate group leaves more than twice as readily as the mesylate group and more than three times as readily as the tosylate group under the studied conditions. pitt.edu This enhanced reactivity makes this compound a highly effective alkylating agent for SN2 reactions, particularly when a more reactive substrate is required to react with weaker nucleophiles or to achieve faster reaction times.
Advanced Spectroscopic Characterization of 2 Fluoroethyl 4 Bromobenzenesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy of 2-Fluoroethyl 4-bromobenzenesulfonate (B403753) reveals the distinct chemical environments of the hydrogen atoms within the molecule. The aromatic protons of the 4-bromobenzenesulfonate moiety are expected to appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the carbon adjacent to the bromine atom will be deshielded compared to those on the carbon adjacent to the sulfonate group, leading to distinct chemical shifts.
The protons of the 2-fluoroethyl group exhibit characteristic splitting patterns due to both geminal and vicinal coupling, as well as coupling to the fluorine atom. The methylene (B1212753) protons adjacent to the sulfonate oxygen (OCH₂) will be deshielded and will appear as a triplet of doublets due to coupling with both the adjacent methylene protons and the fluorine atom. Similarly, the methylene protons adjacent to the fluorine atom (FCH₂) will also appear as a triplet of doublets.
Table 1: Predicted ¹H NMR Spectral Data for 2-Fluoroethyl 4-bromobenzenesulfonate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | d | ~8.8 | 2H, Ar-H ortho to SO₂ |
| ~7.75 | d | ~8.8 | 2H, Ar-H meta to SO₂ |
| ~4.65 | dt | ~47.5, ~4.2 | 2H, FCH₂ |
| ~4.40 | dt | ~27.5, ~4.2 | 2H, OCH₂ |
Note: The predicted chemical shifts and coupling constants are based on established spectroscopic principles and data from structurally analogous compounds.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are anticipated, corresponding to the six unique carbon environments.
The aromatic region will display four signals: two for the protonated aromatic carbons and two for the quaternary carbons (one bearing the bromo group and the other attached to the sulfur atom). The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The carbon atom bonded to the sulfonate oxygen will also be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |
| ~135.5 | No | Ar-C (quaternary, C-S) |
| ~132.5 | No | Ar-CH (meta to SO₂) |
| ~129.5 | No | Ar-CH (ortho to SO₂) |
| ~129.0 | No | Ar-C (quaternary, C-Br) |
| ~81.0 | Yes (¹JCF) | FCH₂ |
| ~68.0 | Yes (²JCF) | OCH₂ |
Note: The predicted chemical shifts are based on established spectroscopic principles and data from structurally analogous compounds.
¹⁹F NMR Spectroscopy for Characterization of the Fluoroethyl Moiety
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. This signal will be split into a triplet by the two adjacent protons of the methylene group (FCH₂), providing direct evidence for the presence and connectivity of the fluoroethyl group. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -224 | t | ~47.5 | -CH₂F |
Note: The predicted chemical shift and coupling constant are based on established spectroscopic principles and data from structurally analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The calculated exact mass of the molecular ion [M]⁺ of this compound (C₈H₈BrFO₃S) is 281.9365. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of this compound in the mass spectrometer would likely proceed through the cleavage of the ester bond. Key fragment ions would include the 4-bromobenzenesulfonyl cation and the fluoroethyl radical, or the 4-bromobenzenium ion following the loss of sulfur dioxide.
Table 4: Predicted HRMS Data for this compound
| m/z (calculated) | Formula | Assignment |
| 281.9365 / 283.9344 | [C₈H₈BrFO₃S]⁺ | Molecular Ion [M]⁺ |
| 218.8986 / 220.8965 | [C₆H₄BrO₂S]⁺ | [M - CH₂FCH₂]⁺ |
| 154.9398 / 156.9377 | [C₆H₄Br]⁺ | [M - SO₂ - FCH₂CH₂]⁺ |
Note: The predicted fragmentation is based on established principles of mass spectrometry.
Strategic Applications of 2 Fluoroethyl 4 Bromobenzenesulfonate in Synthetic Organic Chemistry and Radiopharmaceutical Development
Utility as a Versatile Fluoroethylating Reagent
2-Fluoroethyl 4-bromobenzenesulfonate (B403753), often referred to as 2-fluoroethyl brosylate, serves as a significant reagent in synthetic organic chemistry for the introduction of the fluoroethyl moiety onto various nucleophiles. The bromobenzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity makes it a valuable tool for creating carbon-heteroatom bonds, leading to the synthesis of a wide array of fluoroethylated compounds. Its utility is particularly pronounced in the context of preparing molecules for pharmaceutical and medicinal chemistry applications, where the incorporation of fluorine can significantly modulate biological properties.
O-Fluoroethylation of Alcohols and Phenols
The reaction of 2-fluoroethyl 4-bromobenzenesulfonate with alcohols and phenols provides a direct route to the corresponding fluoroethyl ethers. This transformation is particularly crucial in the synthesis of radiolabeled compounds for positron emission tomography (PET). For instance, the [¹⁸F]-labeled version of this compound is a key reagent for the O-[¹⁸F]fluoroethylation of phenolic precursors.
A notable application is the synthesis of [¹⁸F]FEOHOMADAM, a fluoroethoxy derivative of HOMADAM, which is a potential radioligand for imaging the serotonin (B10506) transporter. In this synthesis, a phenolic precursor is reacted with [¹⁸F]this compound. The reaction is typically carried out by heating in a polar aprotic solvent like dimethylformamide (DMF). The no-carrier-added [¹⁸F]this compound can be prepared and purified by reverse-phase HPLC, yielding the labeling agent with an average radiochemical yield of 35%. The subsequent O-fluoroethylation of the phenolic precursor with the purified reagent results in the formation of [¹⁸F]FEOHOMADAM with a radiochemical yield of 21% after HPLC purification. nih.gov
| Precursor | Reagent | Product | Solvent | Radiochemical Yield (RCY) |
| Phenolic precursor of HOMADAM | [¹⁸F]this compound | [¹⁸F]FEOHOMADAM | DMF | 21% |
N-Fluoroethylation in Amine Chemistry
While specific examples detailing the use of this compound for the N-fluoroethylation of amines are not extensively documented in readily available literature, the analogous reactivity of similar fluoroethylating agents, such as 2-fluoroethyl tosylate, suggests its potential in this capacity. The nitrogen atom in primary and secondary amines is a potent nucleophile that can readily displace the bromobenzenesulfonate leaving group. This reaction would lead to the formation of N-(2-fluoroethyl)amines. The reaction conditions would likely involve a base to neutralize the sulfonic acid byproduct and a suitable solvent. The resulting N-fluoroethylated amines are valuable building blocks in the synthesis of various biologically active molecules and materials.
S-Fluoroethylation in Thioether Synthesis
Similar to amines, thiols are excellent nucleophiles for reaction with this compound to form thioethers. The high nucleophilicity of the sulfur atom allows for the efficient displacement of the brosylate group, leading to the formation of a carbon-sulfur bond. This S-fluoroethylation reaction provides a straightforward method for the synthesis of S-(2-fluoroethyl)thioethers. These compounds are of interest in medicinal chemistry and materials science. While direct examples with this compound are not prominently reported, the general reactivity pattern of sulfonate esters with thiols strongly supports this application.
P-Fluoroethylation in Phosphine and Phosphonate Chemistry
Information regarding the P-fluoroethylation of phosphines and phosphonates using this compound is scarce in the current body of scientific literature. Phosphines, being good nucleophiles, would be expected to react with this compound to form phosphonium (B103445) salts. However, specific examples and reaction conditions for this transformation are not well-documented. Similarly, the fluoroethylation of phosphonates at the phosphorus center is not a commonly reported reaction for this reagent.
Precursor in the Radiosynthesis of Fluorine-18 (B77423) Labeled Molecular Imaging Probes
One of the most significant applications of this compound is its role as a precursor in the synthesis of fluorine-18 (¹⁸F) labeled radiotracers for positron emission tomography (PET). nih.govnih.gov The relatively long half-life of fluorine-18 (109.8 minutes) makes it an ideal radionuclide for PET imaging. The [¹⁸F]fluoroethyl group is often incorporated into biologically active molecules to create imaging probes that can visualize and quantify physiological and pathological processes in vivo. nih.gov The radiosynthesis typically involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride, followed by the use of the resulting [¹⁸F]fluoroethylating agent to label the target molecule. [¹⁸F]this compound is a valuable reagent in this context, offering an efficient means of introducing the [¹⁸F]fluoroethyl moiety. nih.gov
Design and Synthesis of [¹⁸F]Fluoroethoxy-Substituted Radioligands for Neurotransmitter Transporters (e.g., SERT, DAT)
The serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT) are key targets in neuroscience research and are implicated in a variety of neuropsychiatric disorders. PET imaging with radioligands that specifically bind to these transporters can provide valuable information about their density and function in the living brain. A common strategy in the design of such radioligands is the incorporation of a fluoroethoxy group to carry the ¹⁸F label.
Several [¹⁸F]fluoroethoxy-substituted nortropane analogues have been synthesized and evaluated as potential radioligands for imaging SERT. nih.govacs.org These compounds often exhibit high affinity and selectivity for SERT over other monoamine transporters like DAT and the norepinephrine (B1679862) transporter (NET). nih.govacs.org The synthesis of these radioligands often involves the reaction of a precursor molecule containing a suitable nucleophile (e.g., a hydroxyl group) with an [¹⁸F]fluoroethylating agent, for which [¹⁸F]this compound is a suitable candidate. Preclinical evaluations of these tracers in non-human primates have shown promising results, with good brain uptake and specific binding to SERT-rich regions. nih.gov
| Radioligand Target | Example Compound Class | Key Findings |
| Serotonin Transporter (SERT) | [¹⁸F]Fluoroethoxy-substituted nortropanes | High affinity and selectivity for SERT. Good brain uptake and specific binding in preclinical imaging studies. nih.govacs.org |
| Dopamine Transporter (DAT) | [¹⁸F]Fluoroethoxy-substituted tropanes | Development of selective DAT imaging agents is an active area of research. |
Application in the Development of [¹⁸F]Radiotracers for Renal System Imaging
The application of this compound in the direct development of [¹⁸F]radiotracers specifically for renal system imaging is not extensively documented in publicly available research. However, its role as a precursor for [¹⁸F]fluoroethylation provides a basis for its potential utility in this area. The development of PET (Positron Emission Tomography) radiotracers for renal imaging often involves the incorporation of the fluorine-18 isotope into molecules that are cleared by the kidneys. While specific examples utilizing this compound for renal imaging agents are not prominent, the principles of [¹⁸F]fluoroethylation are broadly applicable.
General Strategies for [¹⁸F]Fluoroethyl Group Introduction into Complex Chemical Scaffolds
The introduction of the [¹⁸F]fluoroethyl group into complex molecules is a critical strategy in the development of PET radiotracers, offering a longer half-life of fluorine-18 (109.77 minutes) compared to carbon-11 (B1219553) (20.4 minutes). This compound, also known as 2-fluoroethyl brosylate, serves as a valuable reagent in this context. The general strategy involves a nucleophilic substitution reaction where a precursor molecule containing a suitable nucleophile (such as a phenol, amine, or thiol) is reacted with an [¹⁸F]fluoroethylating agent.
The synthesis of the [¹⁸F]fluoroethylating agent itself is the initial step. This typically involves the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride. Precursors with good leaving groups, such as sulfonate esters (tosylates, brosylates, etc.) or halides, are commonly employed. [¹⁸F]2-fluoroethyl brosylate can be used as an alternative to the more commonly used [¹⁸F]2-fluoroethyl tosylate for radiolabeling radioligands for PET. nih.gov
The reaction of a purified and dried [¹⁸F]fluoroethylating agent with a phenolic precursor is often performed by heating in a solvent like dimethylformamide (DMF). nih.gov This process can be automated using commercially available synthesizers, which is a significant advantage for the routine production of radiopharmaceuticals. nih.gov
Several methods for the preparation and purification of different [¹⁸F]fluoroethylating agents have been compared, with varying radiochemical yields and reaction times. nih.gov The choice of the specific fluoroethylating agent and reaction conditions depends on the nature of the precursor molecule and the desired properties of the final radiotracer.
| Method | Radiochemical Yield (%) | Reaction Time (min) |
|---|---|---|
| Method A | 45.2 ± 8.7 | 20 |
| Method B | 34.4 ± 5.6 | 30 |
| Method C | 60.8 ± 4.2 | 55 |
Data adapted from a comparative study of ten different methods. nih.gov
Role in the Synthesis of Precursors for Biologically Active Compounds and Analogs
This compound and similar fluoroethylating agents are instrumental in the synthesis of precursors for a wide array of biologically active compounds and their analogs. The introduction of a fluoroethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and target affinity.
The synthesis of these precursors often involves a modular approach, where the fluoroethyl group is attached to a key intermediate that can then be further elaborated to generate a library of related compounds. This strategy is particularly valuable in drug discovery and development, where the systematic modification of a lead compound is necessary to optimize its biological activity.
Preparation of Fluoroalkoxy-Substituted Steroid Analogs (e.g., Estrogen Derivatives)
Fluoroalkoxy-substituted steroid analogs, particularly estrogen derivatives, are of significant interest as imaging agents for hormone-dependent cancers, such as breast cancer. The introduction of a fluorine-18 labeled fluoroalkoxy group allows for the non-invasive imaging of estrogen receptor expression using PET.
The synthesis of these analogs involves the reaction of a steroid precursor bearing a hydroxyl group with a suitable fluoroethylating agent. For example, estrogens substituted at the 11β-position with a fluoroalkoxy substituent have been synthesized and evaluated. nih.gov These compounds have been shown to bind to the estrogen receptor with moderate to high affinity. nih.gov
The general synthetic approach involves the preparation of the steroid precursor, followed by the crucial fluoroalkoxylation step. While the direct use of this compound in the cited synthesis of 11β-fluoroalkoxy-substituted estrogens is not explicitly detailed, the underlying chemical principles are consistent with the known reactivity of such sulfonate esters.
| Compound | Relative Binding Affinity (%) |
|---|---|
| 11β-(2-Fluoroethoxy)estradiol | 19 |
| 11β-(3-Fluoropropoxy)estradiol | 10 |
| 11β-(4-Fluorobutoxy)estradiol | 15 |
Relative binding affinity to the estrogen receptor, with estradiol (B170435) set to 100%. Data sourced from relevant literature. nih.gov
Q & A
Basic: What are the optimized synthetic routes for 2-fluoroethyl 4-bromobenzenesulfonate, and how are reaction conditions tailored to improve yield?
Methodological Answer:
The synthesis typically involves reacting 4-bromobenzenesulfonyl chloride with 2-fluoroethanol under nucleophilic substitution conditions. Key parameters include:
- Solvent Choice: Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of the sulfonyl chloride .
- Base Selection: Triethylamine or pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
- Temperature Control: Reactions are conducted at 0–5°C to suppress side reactions (e.g., sulfonate ester decomposition) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol removes unreacted starting materials. Yield optimization (~70–85%) requires strict exclusion of moisture.
Basic: How is this compound characterized structurally, and what analytical techniques resolve its stereoelectronic properties?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, revealing bond angles and intermolecular interactions (e.g., π-π stacking in aromatic systems) .
Advanced: How does this compound function as a reactive intermediate in nucleophilic substitution reactions?
Methodological Answer:
The sulfonate group acts as a superior leaving group compared to halides or mesylates due to its stabilized sulfonic acid conjugate base. Applications include:
- Alkylation Reactions: Reacting with amines or thiols to form sulfonamides or thioethers. Kinetic studies show faster substitution rates in polar aprotic solvents (e.g., DMF) .
- Radiofluorination: The 2-fluoroethyl group can serve as a precursor for ¹⁸F-labeled tracers in PET imaging, requiring anhydrous conditions to prevent hydrolysis .
Advanced: What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SAR) evaluated?
Methodological Answer:
- Enzyme Inhibition: Derivatives like NSC 88915 (a steroid-sulfonate hybrid) inhibit tyrosyl-DNA phosphodiesterase (Tdp1). Assays measure IC₅₀ values via fluorescence-based cleavage of DNA substrates .
- SAR Studies: Modifying the 4-bromophenyl moiety (e.g., replacing Br with Cl or NO₂) alters steric and electronic effects, impacting binding affinity. Computational docking (e.g., AutoDock) and crystallographic data guide rational design .
Advanced: How can contradictions in spectroscopic or crystallographic data during characterization be systematically addressed?
Methodological Answer:
- Cross-Validation: Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09) to confirm assignments .
- Crystallographic Refinement: Use SHELXL to resolve disorder or thermal motion artifacts. R-factor convergence below 5% ensures structural accuracy .
- Replicate Experiments: Repeat syntheses under controlled conditions to isolate batch-specific impurities (e.g., hydrolyzed byproducts) .
Basic: What are the stability considerations for this compound, and how should it be stored?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (Ar/N₂) in sealed vials with molecular sieves to prevent hydrolysis to 4-bromobenzenesulfonic acid .
- Temperature: –20°C for long-term storage; avoid freeze-thaw cycles to prevent crystallization-induced degradation.
- Light Exposure: Amber glass vials mitigate photodegradation of the bromophenyl group .
Advanced: How is this compound utilized in enzyme inhibition studies, particularly for Tdp1?
Methodological Answer:
- Assay Design: Incubate Tdp1 with a DNA substrate (e.g., 3′-phosphotyrosyl oligonucleotide) and varying inhibitor concentrations. Monitor cleavage via gel electrophoresis or fluorescence resonance energy transfer (FRET) .
- Mechanistic Insights: Competitive vs. non-competitive inhibition is determined through Lineweaver-Burk plots. Crystallography (e.g., PDB deposition) reveals binding motifs, such as sulfonate interactions with catalytic histidine residues .
Advanced: How do steric and electronic properties of this compound compare to analogous sulfonate esters in catalysis?
Methodological Answer:
- Electron-Withdrawing Effects: The 4-bromo group enhances sulfonate leaving ability compared to unsubstituted phenyl analogs, quantified via Hammett σ⁺ values .
- Steric Impact: Bulkier esters (e.g., 2-fluoroethyl vs. methyl) reduce nucleophilic attack rates in SN2 reactions. Kinetic studies (e.g., Eyring plots) compare activation parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
